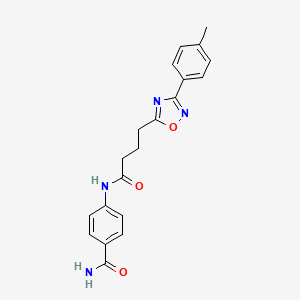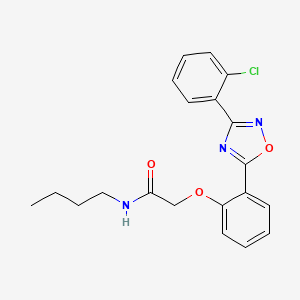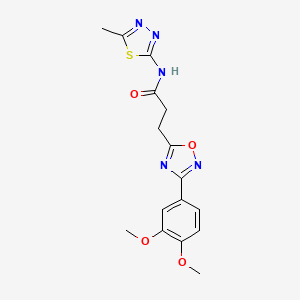
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide, also known as HM-3, is a small molecule that has been extensively studied for its potential applications in scientific research. HM-3 is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the inhibition of various enzymes and signaling pathways in the body. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to inhibit the activity of various kinases and phosphatases, which play a critical role in various cellular processes. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to modulate the activity of various transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Anti-inflammatory Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-inflammatory properties by inhibiting the activity of various cytokines and chemokines.
2. Antioxidant Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-apoptotic properties by inhibiting the activity of various pro-apoptotic proteins.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has several advantages and limitations for lab experiments. Some of the advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. High Purity: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be synthesized with high purity, making it a reliable and consistent research tool.
2. Wide Range of Applications: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has a wide range of applications in various fields of research, making it a versatile research tool.
3. Well-studied: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied, making it a well-understood research tool.
Some of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Limited Solubility: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. High Cost: The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be costly, which can limit its availability for some researchers.
3. Limited Availability: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may not be readily available from commercial sources, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide. Some of the potential areas of research include:
1. Drug Development: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has shown promise as a potential therapeutic agent for various diseases. Further research is needed to develop N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide into a viable drug candidate.
2. Mechanistic Studies: Further studies are needed to elucidate the precise mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide and its effects on various cellular processes.
3. Combination Therapies: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to identify potential drug combinations.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide is a promising research tool with a wide range of potential applications in various fields of research. Its well-studied properties and versatile nature make it a valuable asset for researchers looking to explore new avenues of scientific inquiry.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline and 4-methyl-N-propylbenzamide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been optimized to produce high yields of pure product, making it readily available for research purposes.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the areas where N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been studied include:
1. Cancer Research: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied as a potential therapeutic agent for various types of cancer.
2. Neurological Disorders: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have neuroprotective properties and has been studied as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have cardioprotective properties and has been studied as a potential therapeutic agent for various cardiovascular diseases such as hypertension and heart failure.
properties
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-24(22(26)17-10-8-15(2)9-11-17)14-19-13-18-7-5-6-16(3)20(18)23-21(19)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFNHCHJJYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)


![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
